molecular formula C18H32N2 B4552824 N,N,N',N',2,11-hexamethyl-3,9-dodecadiyne-2,11-diamine

N,N,N',N',2,11-hexamethyl-3,9-dodecadiyne-2,11-diamine

Cat. No.: B4552824
M. Wt: 276.5 g/mol
InChI Key: WKMMWLWEQOCOKG-UHFFFAOYSA-N
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Description

N,N,N',N',2,11-hexamethyl-3,9-dodecadiyne-2,11-diamine is a useful research compound. Its molecular formula is C18H32N2 and its molecular weight is 276.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.256549029 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembly and Organogelators

Diamine derivatives, including compounds similar to N,N,N',N',2,11-hexamethyl-3,9-dodecadiyne-2,11-diamine, are studied for their self-assembly properties and applications as low molecular mass organogelators. These compounds exhibit distinctive morphology and charge transport properties, which are crucial in the development of quasi-solid-state electrolytes for applications such as dye-sensitized solar cells (Zhang et al., 2017).

CO2 Capture

In the context of post-combustion CO2 capture, the structure-activity relationship of diamine solutions, including those with properties akin to this compound, has been explored. These studies aim to provide insights into selecting potential CO2 capture absorbents, emphasizing the effects of molecular structure on absorption rate and solvent regeneration (Wu et al., 2019).

Catalytic Reactions

Research has also focused on the role of diamine compounds in catalytic reactions, such as the metal-catalyzed diamination of alkenes. This process is significant for synthesizing compounds with the 1,2-diamine motif, which is prevalent in many biologically active molecules and pharmaceutical agents. Such synthetic pathways are crucial for developing new drugs and understanding biological mechanisms (Cardona & Goti, 2009).

Combustion and Kinetics

The combustion processes of n-alkane hydrocarbons, including the study of reaction mechanisms and kinetics, also involve the investigation of compounds related to diamines. Understanding these processes is essential for improving fuel efficiency and reducing emissions in various combustion systems (Westbrook et al., 2009).

Proton Sponges

Diamine derivatives have been predicted as superorganic bases in various phases, including gas and liquid, through density functional theory (DFT) calculations. Their basicity can be modulated through remote substituent effects, offering potential applications in catalysis and material science (Singh & Ganguly, 2007).

Properties

IUPAC Name

2-N,2-N,11-N,11-N,2,11-hexamethyldodeca-3,9-diyne-2,11-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-17(2,19(5)6)15-13-11-9-10-12-14-16-18(3,4)20(7)8/h9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMWLWEQOCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCCCCC#CC(C)(C)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.